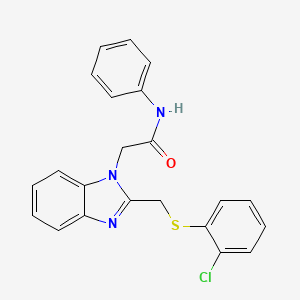

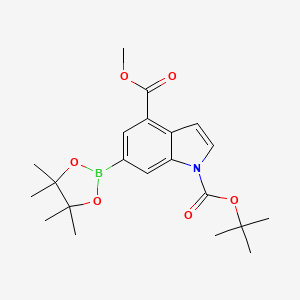

3-bromo-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as adamantanes and has been found to exhibit promising pharmacological properties.

Aplicaciones Científicas De Investigación

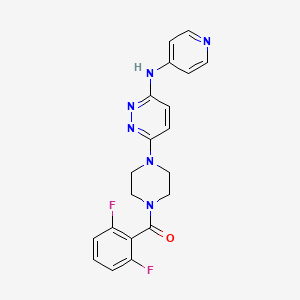

Potential Antipsychotic Agents

The compound (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (6) and its analogs have been synthesized and evaluated for their antidopaminergic properties and inhibition of apomorphine-induced behavioral responses. Specifically, compound 6 demonstrated a preference for inhibiting hyperactivity, indicating a lower tendency to induce extrapyramidal side effects at antipsychotically effective doses. This makes it suitable for investigating dopamine D-2 mediated responses and for receptor binding studies both in vitro and in vivo (Högberg et al., 1990).

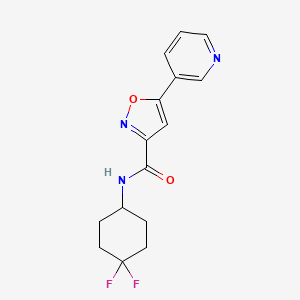

Photodynamic Therapy Applications

Zinc Phthalocyanine with Benzenesulfonamide Derivative Groups

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it highly suitable as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat & Öztürk, 2020).

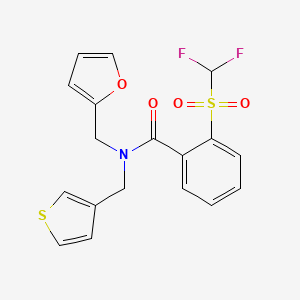

Organic Synthesis and Chemical Reactions

Brominated Benzolactone/lactam Reactions

Brominated benzolactone/lactam compounds have been studied in reactions with 4-methoxythiobenzamide and thiourea under mildly basic conditions, showcasing various outcomes based on the reactants, such as the Eschenmoser coupling reaction and other ring transformations or dimerization mechanisms. This research aids in understanding the reaction mechanisms involving the formation and base-catalyzed decomposition of α-thioiminium or isothiouronium salts (Kammel et al., 2015).

Synthesis Methods and Chemical Analysis

Practical Synthesis of CCR5 Antagonist

An effective synthesis method has been developed for a CCR5 antagonist, showcasing a novel and cost-effective approach without the need for chromatographic purification. This contributes to the pharmacological field, particularly in the context of HIV treatment where CCR5 antagonists play a crucial role (Ikemoto et al., 2005).

Propiedades

IUPAC Name |

3-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrNO2/c1-23-19(11-21-18(22)14-3-2-4-17(20)10-14)15-6-12-5-13(8-15)9-16(19)7-12/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMXAYFAGSBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)

![1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2643131.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)

![2-[2-(Methoxymethyl)oxiran-2-yl]furan](/img/structure/B2643133.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2643137.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2643139.png)

![5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2643141.png)